2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate typically involves the reaction of 2,2,2-trifluoroethyl isocyanate with 5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl and tert-butyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate has several scientific research applications, including:
Biology: It may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring may contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, while the pyrazole ring contributes to its potential biological activity .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)7-5-8(17(4)16-7)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDKTOJODKTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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